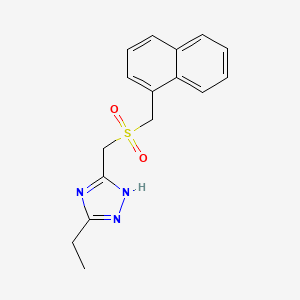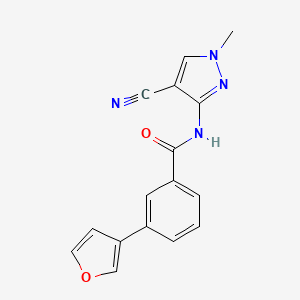![molecular formula C20H20N2O2S B7662158 N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide, also known as ET-1, is a small molecule inhibitor that has gained significant attention in the field of medical research. This compound has been shown to have potential therapeutic applications for a variety of diseases, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted with this compound due to its ability to reduce inflammation and pain. Additionally, this compound has been studied for its potential neuroprotective effects in treating neurological disorders, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory pathway. It also inhibits the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell growth and apoptosis. Furthermore, this compound has been shown to induce the expression of certain genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of inflammatory enzymes. In cancer cells, this compound induces apoptosis and inhibits proliferation, leading to the death of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide in lab experiments is its high purity and yield. Additionally, it has been extensively studied and has shown promising results in various disease models. However, one limitation is that it may not be effective in all types of cancers or diseases, and further research is needed to determine its efficacy in different disease models.
Future Directions
There are several future directions for research on N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide. One area of interest is its potential use in combination therapy with other drugs to enhance its efficacy. Additionally, further research is needed to determine the optimal dosage and administration of this compound in different disease models. Furthermore, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential use in clinical settings. Finally, the development of new analogs of this compound could lead to the discovery of more potent and selective inhibitors with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various disease models. Its ability to inhibit inflammatory enzymes and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer, inflammation, and neurological disorders. While further research is needed to determine its efficacy in different disease models, this compound represents an exciting area of research with potential applications in clinical settings.
Synthesis Methods
The synthesis of N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide involves the reaction of 4-ethylphenyl isothiocyanate with 2-aminophenol and 2-bromo-4'-methoxyacetophenone. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Properties
IUPAC Name |
N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-15-8-10-16(11-9-15)20-22-17(13-25-20)12-24-19-7-5-4-6-18(19)21-14(2)23/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOEZPMMQKWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC=C3NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4,4-difluorocyclohexyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662082.png)
![(2-Fluoro-6-hydroxyphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7662089.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone](/img/structure/B7662106.png)
![N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7662130.png)

![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
![2-[(4-Cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B7662162.png)


![(4-cyclopropyl-1,3-thiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662194.png)
